
2-(3-溴苯基)-1,3-噻唑-4-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde: is a heterocyclic compound that features a thiazole ring substituted with a bromophenyl group and an aldehyde functional group. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds . The presence of the bromophenyl group and the aldehyde functionality in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
科学研究应用
Chemistry:
2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds with potential biological activities.
Biology and Medicine:
This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its derivatives have shown promise in inhibiting the growth of certain cancer cell lines .
Industry:
In the industrial sector, 2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde is used in the development of agrochemicals, dyes, and pharmaceuticals. Its versatility as a synthetic intermediate makes it valuable for the production of a wide range of chemical products.
作用机制
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of sm cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound may be involved in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
Similar compounds have been studied, and it was found that they were quickly absorbed into the blood circulatory system .
Result of Action
Similar compounds have been used in the synthesis of various organic compounds .
准备方法
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde involves the cyclization of appropriate precursors. A typical synthetic route might include the following steps:
Formation of the Thiazole Ring: The thiazole ring can be formed by reacting a bromophenyl-substituted thiourea with α-haloketones under basic conditions. This cyclization reaction typically requires heating and the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Aldehyde Group: The aldehyde group can be introduced via formylation reactions. One common method is the Vilsmeier-Haack reaction, which involves the reaction of the thiazole intermediate with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods:
Industrial production of 2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromophenyl group in 2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Condensation: Amines, hydrazines
Major Products:
Substitution Products: Various substituted thiazoles
Oxidation Products: Carboxylic acids
Reduction Products: Alcohols
Condensation Products: Imines, hydrazones
相似化合物的比较
- 2-(4-Bromophenyl)-1,3-thiazole-4-carbaldehyde
- 2-(3-Chlorophenyl)-1,3-thiazole-4-carbaldehyde
- 2-(3-Methylphenyl)-1,3-thiazole-4-carbaldehyde
Comparison:
While these compounds share a similar thiazole core structure, the substitution pattern on the phenyl ring can significantly influence their chemical reactivity and biological activities. For example, the presence of different halogen atoms (bromine, chlorine) or alkyl groups (methyl) can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties .
属性
IUPAC Name |
2-(3-bromophenyl)-1,3-thiazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXSRZKASQSOPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CS2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366639 |
Source


|
| Record name | 2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750624-69-2 |
Source


|
| Record name | 2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
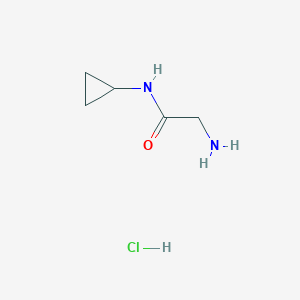
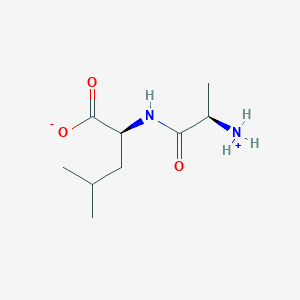
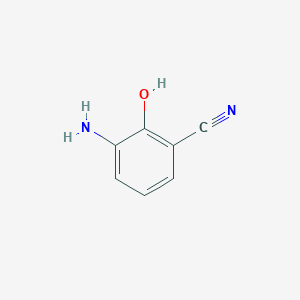
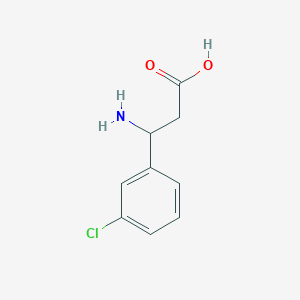
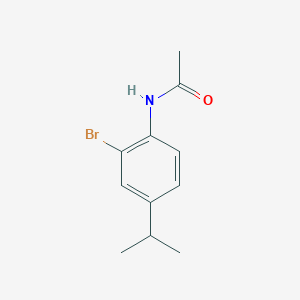
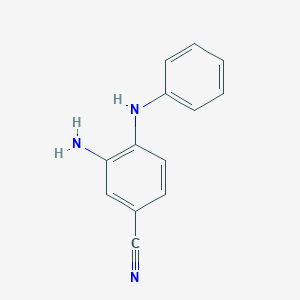
![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)
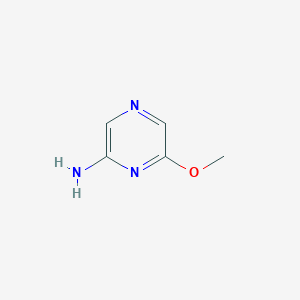


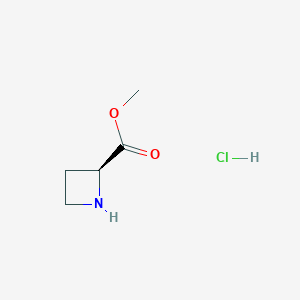
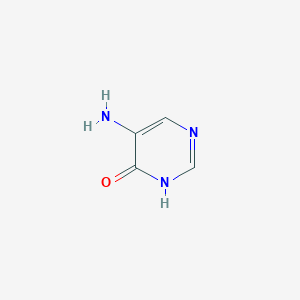
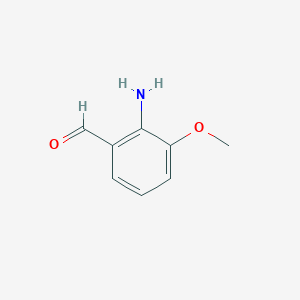
![2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline](/img/structure/B112918.png)
